HPN-01

Description

Structure

3D Structure

Properties

IUPAC Name |

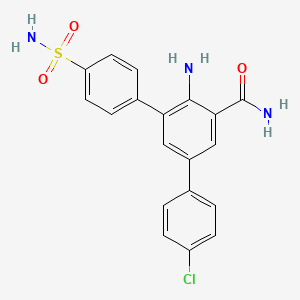

2-amino-5-(4-chlorophenyl)-3-(4-sulfamoylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O3S/c20-14-5-1-11(2-6-14)13-9-16(18(21)17(10-13)19(22)24)12-3-7-15(8-4-12)27(23,25)26/h1-10H,21H2,(H2,22,24)(H2,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLFMRGTLRIXDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=CC(=C2)C3=CC=C(C=C3)Cl)C(=O)N)N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

HPN-01: A Technical Guide to its Mechanism of Action as a Selective IKK Inhibitor for Nonalcoholic Steatohepatitis (NASH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

HPN-01 is a novel, orally administered small molecule under development by Hepanova Therapeutics for the treatment of nonalcoholic steatohepatitis (NASH). It functions as a potent and selective inhibitor of the IκB kinase (IKK) complex, a critical node in the NF-κB signaling pathway, which is implicated in the chronic inflammation and metabolic dysregulation characteristic of NASH. Preclinical data indicate that this compound effectively suppresses inflammatory cytokine production and modulates key regulators of lipid metabolism. A Phase I clinical trial has been conducted to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing available quantitative data, outlining relevant experimental methodologies, and visualizing the associated signaling pathways and development workflow.

Introduction to this compound and its Target

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1] A key driver of NASH pathogenesis is chronic inflammation, which is largely mediated by the nuclear factor-kappa B (NF-κB) signaling pathway.[2] The IκB kinase (IKK) complex, comprising IKK-α and IKK-β catalytic subunits and the regulatory subunit NEMO (IKK-γ), is a central regulator of this pathway.[2]

This compound is a selective inhibitor of the IKK complex, positioning it as a promising therapeutic candidate to address the inflammatory component of NASH.[3][4] By targeting IKK, this compound aims to attenuate the downstream inflammatory cascade and potentially impact the metabolic dysregulation that contributes to disease progression.[1]

Core Mechanism of Action: IKK Inhibition

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of the IKK complex. Specifically, it shows high potency against IKK-α and IKK-β.[3][4]

Quantitative In Vitro Activity

The inhibitory activity of this compound has been characterized in various in vitro assays. The following tables summarize the available quantitative data on its potency and selectivity.

Table 1: this compound Inhibitory Potency against IKK Isoforms

| Target | pIC50 | Reference |

| IKK-α | 6.4 | [3][4] |

| IKK-β | 7.0 | [3][4] |

| IKK-ε | <4.8 | [3] |

Table 2: this compound Functional Inhibitory Activity in Cellular Assays

| Assay | Cell Type | IC50 / pIC50 | Reference |

| Inhibition of SREBP-1 expression | Primary Human Hepatocytes | IC50: 1.71 µM | [3] |

| Inhibition of SREBP-2 expression | Primary Human Hepatocytes | IC50: 3.43 µM | [3] |

| Suppression of LPS-stimulated TNF-α secretion | Human PBMCs | pIC50: 6.1 | [3] |

| Suppression of LPS-stimulated IL-1β secretion | Human PBMCs | pIC50: 6.4 | [3] |

| Suppression of LPS-stimulated IL-6 secretion | Human PBMCs | pIC50: 5.7 | [3] |

| Inhibition of TNF-α-induced NF-κB nuclear translocation | Human Lung Fibroblast Cells | pIC50: 5.7 | [3] |

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Signaling Pathway

This compound targets the canonical NF-κB signaling pathway. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as those prevalent in the NASH liver, activate the IKK complex. IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6. This compound, by inhibiting IKK, prevents the phosphorylation and degradation of IκB, thereby blocking NF-κB nuclear translocation and subsequent inflammatory gene expression.

Additionally, this compound has been shown to inhibit the expression of Sterol Regulatory Element-Binding Proteins (SREBP-1 and SREBP-2) in primary human hepatocytes.[3] SREBPs are key transcription factors that regulate the expression of genes involved in lipogenesis and cholesterol synthesis. This suggests a dual mechanism of action for this compound, addressing both inflammation and lipid metabolism in NASH.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available in primary research literature. The following represents generalized methodologies for the key assays mentioned in relation to this compound's preclinical evaluation.

IKK Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of IKK isoforms.

-

Methodology: A common method is a biochemical kinase assay using purified recombinant IKK-α, IKK-β, or IKK-ε. The assay measures the phosphorylation of a substrate (e.g., a peptide derived from IκBα) by the kinase in the presence of ATP.

-

Recombinant IKK enzyme is incubated with varying concentrations of this compound.

-

The kinase reaction is initiated by the addition of a substrate peptide and ATP (often radiolabeled, e.g., [γ-³²P]ATP).

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., via phosphocellulose paper binding).

-

The amount of incorporated phosphate is quantified (e.g., by scintillation counting).

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

LPS-Stimulated Cytokine Secretion Assay in Human PBMCs

-

Objective: To assess the functional effect of this compound on the production of pro-inflammatory cytokines in a cellular context.

-

Methodology:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cells are plated in a multi-well plate and pre-incubated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Inflammation is stimulated by adding lipopolysaccharide (LPS) to the cell cultures.

-

The cells are incubated for a period sufficient to allow for cytokine production and secretion (e.g., 24 hours).

-

The cell culture supernatant is collected.

-

The concentrations of TNF-α, IL-1β, and IL-6 in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

-

pIC50 values are determined from the dose-response curves.

-

TNF-α-Induced NF-κB Nuclear Translocation Assay

-

Objective: To visualize and quantify the inhibition of NF-κB nuclear translocation by this compound.

-

Methodology: This is typically performed using immunofluorescence microscopy.

-

Adherent cells (e.g., human lung fibroblasts) are cultured on coverslips or in imaging-compatible multi-well plates.

-

Cells are pre-treated with different concentrations of this compound.

-

NF-κB translocation is induced by treating the cells with TNF-α.

-

After a short incubation period (e.g., 30 minutes), the cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).

-

The cells are incubated with a primary antibody specific for an NF-κB subunit (commonly p65).

-

A fluorescently labeled secondary antibody is then used to detect the primary antibody.

-

The cell nuclei are counterstained with a DNA dye (e.g., DAPI).

-

Images are acquired using a fluorescence microscope.

-

The nuclear and cytoplasmic fluorescence intensity of the NF-κB signal is quantified using image analysis software to determine the extent of translocation and its inhibition by this compound.

-

Preclinical and Clinical Development Workflow

The development of this compound has followed a standard pharmaceutical pipeline, from preclinical characterization to clinical evaluation.

Clinical Evaluation (Phase I)

Hepanova Therapeutics initiated a Phase I clinical trial (NCT04481594) to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy subjects.[5][6]

-

Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose (SAD/MAD) study.[5]

-

Population: 72 healthy adult volunteers.[5]

-

SAD Cohorts: Single doses ranging from 25 mg to 300 mg.[5]

-

MAD Cohorts: Multiple doses of 50 mg, 100 mg, and 200 mg administered once daily for 14 days.[5]

-

Food Effect: One cohort in the SAD phase received this compound with a high-fat meal to evaluate the effect of food on its pharmacokinetics.[5]

The results of this Phase I trial have not been publicly disclosed as of the date of this document. The data from this study will be critical in determining the therapeutic window and dose selection for subsequent Phase II trials in NASH patients.

Conclusion

This compound is a selective IKK inhibitor with a dual mechanism of action that targets both inflammation and lipid metabolism, two key pathological drivers of NASH. Preclinical data demonstrate its potency in inhibiting the NF-κB signaling pathway and modulating lipogenic gene expression. The completion of a Phase I clinical trial is a significant step in its development. The forthcoming results from this trial will provide crucial insights into its potential as a novel therapeutic agent for patients with NASH. Further clinical investigation in the target patient population will be necessary to establish its efficacy and long-term safety.

References

- 1. Hepanova's First-in-class NASH New Drug Is Clinically Approved In China - Industry news - News - Hefei Home Sunshine Pharmaceutical Technology Co., Ltd [hsppharma.com]

- 2. The hepatocyte IKK:NF-κB axis promotes liver steatosis by stimulating de novo lipogenesis and cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological IKK2 inhibition blocks liver steatosis and initiation of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NASH Drug Development: Seeing the Light at the End of the Tunnel? [xiahepublishing.com]

- 5. Pharmacological IKK2 inhibition blocks liver steatosis and initiation of non-alcoholic steatohepatitis | Semantic Scholar [semanticscholar.org]

- 6. ichgcp.net [ichgcp.net]

HPN-01: An In-Depth Technical Profile of a Selective IKK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of HPN-01, a potent inhibitor of the IκB kinase (IKK) complex. The document details its inhibitory activity against IKK isoforms and a broader panel of kinases, outlines the experimental methodologies used for such characterization, and places its mechanism of action within the context of the canonical NF-κB signaling pathway.

This compound Selectivity Profile

This compound has been identified as a potent and selective inhibitor of the IKK complex, with differential activity against its primary isoforms: IKK-α and IKK-β.[1][2][3] Its selectivity is a critical attribute, minimizing off-target effects and enhancing its potential as a specific therapeutic agent.

The inhibitory potency of this compound is summarized below. The pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50), have been converted to molar concentrations for clarity.

| Target Kinase | pIC50 | IC50 (nM) | Notes |

| IKK-β | 7.0 | 100 | Primary target with highest potency. |

| IKK-α | 6.4 | 398 | Approximately 4-fold less potent than against IKK-β. |

| IKK-ε | < 4.8 | > 15,800 | Significantly lower potency, indicating selectivity against this isoform. |

Table 1: Inhibitory potency of this compound against IKK isoforms. Data sourced from multiple suppliers.[1][2][3]

This compound demonstrates high selectivity for the IKK complex. When screened against a panel of over 50 other kinases, it displayed a greater than 50-fold selectivity.[1][2] This indicates a low potential for off-target inhibition of many common kinases.

Selectivity Highlights:

-

Highly Selective: Greater than 50-fold selectivity over the panel.

-

Confirmed Negative Targets: Specific kinases against which this compound shows minimal activity include ALK5, CDK-2, EGFR, ErbB2, GSK3β, PLK1, Src, and VEGFR-2.[1][2]

In addition to its direct kinase inhibition, this compound has been shown to inhibit the expression of Sterol Regulatory Element-Binding Proteins (SREBPs) in primary human hepatocytes. This activity suggests its potential utility in metabolic diseases.[2][3] this compound is being investigated for the treatment of nonalcoholic fatty liver disease (NAFLD).[2][3][4]

| Target Pathway | Cell Type | IC50 (µM) |

| SREBP-1 Expression | Primary Human Hepatocytes | 1.71 |

| SREBP-2 Expression | Primary Human Hepatocytes | 3.43 |

Table 2: Inhibitory activity of this compound on SREBP expression.[2][3]

IKK/NF-κB Signaling Pathway

This compound exerts its primary effect by inhibiting the IKK complex, a central regulator of the canonical NF-κB signaling pathway. This pathway is a cornerstone of cellular responses to inflammatory stimuli, stress, and infection.[5] The IKK complex, consisting of catalytic subunits IKK-α and IKK-β, and a regulatory subunit NEMO (IKK-γ), phosphorylates the inhibitor of κB (IκBα).[5][6] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (typically p65/p50) to translocate into the nucleus and activate the transcription of pro-inflammatory and survival genes.[7][8]

Experimental Protocols for Kinase Selectivity Profiling

Determining the selectivity profile of a kinase inhibitor like this compound is a critical step in its preclinical development. It involves screening the compound against a large panel of purified kinases to measure its inhibitory activity (IC50) for each. Methodologies such as chemoproteomics or luminescence-based kinase assays are commonly employed.[9][10][11]

A widely used method for assessing kinase activity and inhibition is the ADP-Glo™ Kinase Assay.[9] This luminescent platform quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Key Steps:

-

Kinase Reaction:

-

The kinase of interest is incubated with its specific substrate and ATP.

-

In parallel, reactions are set up with varying concentrations of the inhibitor (e.g., this compound) to determine dose-dependent inhibition.

-

Control reactions (no inhibitor) are included to establish baseline kinase activity.

-

-

ADP-Glo™ Reagent Addition:

-

After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. This step is crucial to prevent interference in the subsequent detection step.

-

-

Kinase Detection Reagent Addition:

-

The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the first step back into ATP.

-

This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a light signal.

-

-

Data Acquisition and Analysis:

-

The luminescence is measured using a plate reader. The light signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

-

Inhibitor potency (IC50) is calculated by plotting the percentage of remaining kinase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

References

- 1. This compound | IKK Inhibitor | DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | IKK inhibitor XII | IKK inhibitor | TargetMol [targetmol.com]

- 4. NASH Drug Development: Seeing the Light at the End of the Tunnel? [xiahepublishing.com]

- 5. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]

- 10. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]

- 11. pubs.acs.org [pubs.acs.org]

HPN-01: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

HPN-01 is a potent and selective small molecule inhibitor of IκB kinase (IKK), a critical enzyme complex in the nuclear factor-kappa B (NF-κB) signaling pathway. By targeting IKK, this compound modulates inflammatory responses and cellular processes related to lipid metabolism. This technical guide provides an in-depth overview of the downstream signaling pathways affected by this compound, with a focus on its implications for the treatment of non-alcoholic steatohepatitis (NASH). This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.

Core Mechanism of Action: IKK Inhibition

This compound exerts its primary effect by inhibiting the IκB kinase (IKK) complex, which is composed of the catalytic subunits IKK-α and IKK-β, and the regulatory subunit IKK-γ (NEMO). The IKK complex is a central regulator of the canonical NF-κB signaling pathway. In response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IKK complex becomes activated and phosphorylates the inhibitor of κB (IκB) proteins. This phosphorylation event targets IκB for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB heterodimer (typically p65/p50). The freed NF-κB then translocates to the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory and pro-survival genes.

This compound's selective inhibition of IKK-α and IKK-β disrupts this cascade, preventing the degradation of IκB and sequestering NF-κB in the cytoplasm, thereby downregulating the inflammatory response.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against its primary targets and its downstream effects on inflammatory and metabolic pathways.

| Target/Assay | Parameter | Value | Reference |

| IKK-α | pIC50 | 6.4 | [1] |

| IKK-β | pIC50 | 7.0 | [1] |

| IKK-ε | pIC50 | <4.8 | [1] |

| LPS-stimulated TNF-α secretion (human PBMCs) | pIC50 | 6.1 | [2] |

| LPS-stimulated IL-1β secretion (human PBMCs) | pIC50 | 6.4 | [2] |

| LPS-stimulated IL-6 secretion (human PBMCs) | pIC50 | 5.7 | [2] |

| TNF-α-induced NF-κB nuclear translocation (human lung fibroblast cells) | pIC50 | 5.7 | [2] |

| SREBP-1 expression (cultured primary human hepatocytes) | IC50 | 1.71 µM | [2] |

| SREBP-2 expression (cultured primary human hepatocytes) | IC50 | 3.43 µM | [2] |

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Downstream Signaling Pathways

The NF-κB Signaling Pathway

The canonical NF-κB pathway is a primary target of this compound. By inhibiting IKK, this compound effectively blocks the downstream activation of NF-κB and the subsequent transcription of inflammatory mediators. This is particularly relevant in the context of NASH, where chronic inflammation is a key driver of disease progression.

SREBP-Mediated Lipogenesis Pathway

Sterol Regulatory Element-Binding Proteins (SREBPs) are transcription factors that regulate the synthesis of fatty acids and cholesterol. In NASH, there is an upregulation of de novo lipogenesis, driven in part by SREBP-1c. This compound has been shown to inhibit the expression of SREBP-1 and SREBP-2. While the direct mechanism of this inhibition is not fully elucidated, it is likely linked to the anti-inflammatory effects of IKK inhibition, as inflammation is known to promote SREBP activation. By reducing SREBP expression, this compound can potentially mitigate hepatic steatosis.

References

HPN-01 (CAS: 928655-63-4): A Technical Guide to a Selective IKK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

HPN-01, identified by CAS number 928655-63-4, is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex. By targeting IKK-α, IKK-β, and to a lesser extent IKK-ε, this compound modulates key signaling pathways involved in inflammation and metabolism. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data in models of autoimmune disease, and its progression into clinical development for non-alcoholic steatohepatitis (NASH). Detailed experimental protocols and quantitative data are presented to support further research and development of this compound.

Introduction

Inflammation is a critical biological process that, when dysregulated, contributes to a wide range of pathologies, including autoimmune diseases and metabolic disorders such as non-alcoholic steatohepatitis (NASH). The IκB kinase (IKK) complex is a central regulator of the NF-κB signaling pathway, a master orchestrator of inflammatory responses. This compound has emerged as a selective inhibitor of the IKK complex, demonstrating therapeutic potential in preclinical models and is currently under investigation in clinical trials. This document serves as an in-depth technical resource for researchers and drug developers interested in this compound.

Mechanism of Action

This compound exerts its biological effects through the selective inhibition of the IKK complex, which is composed of the catalytic subunits IKK-α and IKK-β, and the regulatory subunit NEMO (NF-κB essential modulator). This compound demonstrates potent inhibitory activity against IKK-α and IKK-β, and weaker activity against IKK-ε.

Inhibition of the NF-κB Signaling Pathway

The canonical NF-κB pathway is a primary target of this compound. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IKK complex is activated and phosphorylates IκB proteins. This phosphorylation event targets IκB for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory and immune-related genes. This compound, by inhibiting IKK-α and IKK-β, prevents the phosphorylation and degradation of IκB, thereby blocking NF-κB nuclear translocation and subsequent gene expression.

HPN-01: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Selective IKK Inhibitor

HPN-01 is a potent and selective inhibitor of the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway. This pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation. Dysregulation of the NF-κB pathway is implicated in a variety of diseases, including inflammatory disorders and cancer. This compound's targeted inhibition of IKK makes it a valuable tool for researchers studying NF-κB signaling and a potential therapeutic agent for related pathologies, with current clinical development focused on non-alcoholic steatohepatitis (NASH).

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value |

| Molecular Weight | 401.87 g/mol |

| Chemical Formula | C₁₉H₁₆ClN₃O₃S |

Mechanism of Action and Biological Activity

This compound exerts its effects by selectively inhibiting the catalytic activity of the IKK complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ). In the canonical NF-κB pathway, IKKβ is the primary kinase responsible for phosphorylating the inhibitory IκBα protein. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.

By inhibiting IKK, this compound prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.

Inhibitory Activity

This compound has demonstrated potent and selective inhibition of IKK isoforms.

| Target | pIC₅₀ | IC₅₀ |

| IKK-α | 6.4 | - |

| IKK-β | 7.0 | - |

| IKK-ε | <4.8 | - |

| SREBP-1 (in human primary hepatocytes) | - | 1.71 µM |

| SREBP-2 (in human primary hepatocytes) | - | 3.43 µM |

pIC₅₀ is the negative logarithm of the IC₅₀ value. A higher pIC₅₀ indicates greater potency.

This compound also effectively suppresses the secretion of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS) and inhibits TNF-α-induced NF-κB nuclear translocation in human lung fibroblast cells.

| Cellular Effect | pIC₅₀ |

| Inhibition of LPS-stimulated TNF-α secretion from human PBMCs | 6.1 |

| Inhibition of LPS-stimulated IL-1β secretion from human PBMCs | 6.4 |

| Inhibition of LPS-stimulated IL-6 secretion from human PBMCs | 5.7 |

| Inhibition of TNF-α-induced NF-κB nuclear translocation in human lung fibroblast cells | 5.7 |

Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of IKK inhibitors like this compound. Specific parameters such as cell types, concentrations, and incubation times may need to be optimized for your experimental system.

LPS-Stimulated Cytokine Secretion Assay in Human PBMCs

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with LPS.

Workflow:

Methodology:

-

Isolation of PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10⁵ cells/well.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Add the desired concentrations of this compound to the wells and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.

-

LPS Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except for the unstimulated control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

Cytokine Measurement: Quantify the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a cytometric bead array (CBA) according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC₅₀ value for this compound by plotting the percentage of cytokine inhibition against the log concentration of the compound.

TNF-α-Induced NF-κB Nuclear Translocation Assay

This immunofluorescence-based assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation with TNF-α and the inhibitory effect of the compound.

Methodology:

-

Cell Culture: Seed a suitable cell line (e.g., human lung fibroblasts, HeLa cells) on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

TNF-α Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.

-

Immunostaining:

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody against the NF-κB p65 subunit.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

-

Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm in multiple cells for each condition.

Inhibition of SREBP-1 and SREBP-2 Expression in Primary Human Hepatocytes

This experiment assesses the effect of this compound on the expression of sterol regulatory element-binding proteins (SREBPs), which are key transcription factors in lipid metabolism.

Methodology:

-

Hepatocyte Culture: Culture primary human hepatocytes according to standard protocols.

-

Compound Treatment: Treat the hepatocytes with different concentrations of this compound for a specified period (e.g., 24 hours).

-

Cell Lysis and Protein Extraction: Wash the cells and lyse them to extract total protein.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the precursor and mature forms of SREBP-1 and SREBP-2.

-

Use a loading control antibody (e.g., β-actin or GAPDH) to normalize the results.

-

Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

-

Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of SREBP-1 and SREBP-2.

Conclusion

This compound is a well-characterized selective IKK inhibitor with potent activity in cellular assays. Its ability to modulate the NF-κB signaling pathway and lipid metabolism makes it a valuable research tool and a promising therapeutic candidate for inflammatory diseases such as NASH. The provided protocols offer a foundation for researchers to further investigate the biological effects of this compound and similar molecules.

HPN-01 for Non-Alcoholic Fatty Liver Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a burgeoning global health crisis, characterized by the accumulation of fat in the liver of individuals with minimal to no alcohol consumption. A significant portion of NAFLD patients progress to non-alcoholic steatohepatitis (NASH), a more severe form of the disease involving inflammation and liver cell damage, which can lead to cirrhosis, liver failure, and hepatocellular carcinoma. The complex pathophysiology of NAFLD, involving metabolic dysregulation, inflammation, and fibrosis, has made the development of effective therapeutics challenging. HPN-01, a first-in-class drug candidate from Hepanova, is an orally administered small molecule being investigated for the treatment of NASH.[1] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical data, and relevant experimental protocols to support further research and development in the field.

Mechanism of Action

This compound is a dual inhibitor of Sterol Regulatory Element-Binding Protein-1 (SREBP-1) and SREBP-2.[2] SREBPs are key transcription factors that regulate the expression of genes involved in lipogenesis and cholesterol synthesis. In the context of NAFLD, aberrant activation of SREBP-1c, a major isoform of SREBP-1, drives de novo lipogenesis in the liver, contributing to hepatic steatosis. SREBP-2, on the other hand, is a master regulator of cholesterol homeostasis. By inhibiting both SREBP-1 and SREBP-2, this compound aims to reduce the synthesis of fatty acids and cholesterol in the liver, thereby addressing the primary metabolic driver of NAFLD.

Additionally, this compound is reported to target IκB kinase (IKK).[3] The IKK complex is a central component of the NF-κB signaling pathway, a critical regulator of inflammation. In NASH, chronic inflammation is a key driver of liver injury and fibrosis. By inhibiting IKK, this compound may also exert anti-inflammatory effects, offering a multi-faceted approach to treating NASH.

Signaling Pathway of this compound in NAFLD

Caption: Proposed mechanism of action of this compound in NAFLD.

Preclinical Data

Preclinical studies have demonstrated the potential of this compound in addressing key pathological features of NAFLD. The following tables summarize the available quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | IC50 (µM) | Reference |

| SREBP-1 Inhibition | Primary Human Hepatocytes | SREBP-1 Expression | 1.71 | [4] |

| SREBP-2 Inhibition | Primary Human Hepatocytes | SREBP-2 Expression | 3.43 | [4] |

| Lipid Droplet Biogenesis Inhibition | Huh7 Cells | Lipid Droplet Content | 0.25 | [5] |

| Adiponectin Secretion | 3T3-L1 Adipocytes | Secreted Adiponectin | 0.32 | [5] |

Table 2: In Vivo Efficacy of this compound in a High-Fat Diet (HFD)-Induced NAFLD Mouse Model

| Parameter | Control (NCD) | Vehicle (HFD) | This compound (HFD) | % Change (vs. Vehicle) | Reference |

| Body Weight (g) | ~28 | ~45 | ~35 | ~ -22% | [5] |

| Visceral Fat | Low | High | Reduced | Not Quantified | [5] |

| Hepatic Cholesterol | Normal | Elevated | Reduced | Not Quantified | [5] |

| NAFLD Activity Score | Low | High | Reduced | Not Quantified | [5] |

| - Steatosis | Low | High | Reduced | Not Quantified | [5] |

| - Ballooning | Low | High | Reduced | Not Quantified | [5] |

| - Inflammation | Low | High | Reduced | Not Quantified | [5] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections provide methodologies for key experiments based on available information and standard laboratory practices.

High-Fat Diet (HFD)-Induced NAFLD Mouse Model

This protocol describes the induction of NAFLD in mice through a high-fat diet, a commonly used model to mimic the metabolic and hepatic characteristics of human NAFLD.

Experimental Workflow:

Caption: Workflow for the HFD-induced NAFLD mouse model and this compound treatment.

Materials:

-

C57BL/6J mice (male, 6-8 weeks old)

-

Normal chow diet (NCD)

-

High-fat diet (HFD), e.g., D12492 (60% kcal from fat)

-

This compound

-

Vehicle control (e.g., 0.5% carboxymethylcellulose)

-

Standard animal housing and care facilities

Procedure:

-

Acclimatization: Acclimate mice to the animal facility for at least one week with free access to NCD and water.

-

Dietary Induction:

-

Divide mice into two main groups: NCD and HFD.

-

Feed the respective diets for 16 weeks to induce the NAFLD phenotype in the HFD group.

-

Monitor body weight weekly.

-

-

Treatment:

-

After 16 weeks of dietary induction, divide the HFD group into two subgroups: HFD + Vehicle and HFD + this compound.

-

Administer this compound or vehicle daily via oral gavage for 8 weeks.

-

-

Endpoint Analysis:

-

At the end of the treatment period, fast mice overnight.

-

Collect blood via cardiac puncture for serum analysis (e.g., ALT, AST, triglycerides, cholesterol).

-

Euthanize mice and collect liver and adipose tissue.

-

Fix a portion of the liver in 10% neutral buffered formalin for histological analysis (H&E and Oil Red O staining).

-

Snap-freeze the remaining liver tissue in liquid nitrogen for molecular analysis (qPCR and Western blot).

-

In Vitro Inhibition of SREBP Expression

This protocol outlines a method to assess the inhibitory effect of this compound on SREBP-1 and SREBP-2 expression in primary human hepatocytes.

Materials:

-

Cryopreserved primary human hepatocytes

-

Hepatocyte culture medium (e.g., Williams' E Medium with supplements)

-

This compound

-

DMSO (vehicle control)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix and instrument

-

Primers for SREBP-1, SREBP-2, and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Cell Culture: Thaw and plate primary human hepatocytes according to the supplier's instructions. Allow cells to attach and recover for 24-48 hours.

-

Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Treat hepatocytes with varying concentrations of this compound or DMSO (vehicle control) for 24 hours.

-

-

RNA Extraction and cDNA Synthesis:

-

Lyse the cells and extract total RNA using a commercial kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers for SREBP-1, SREBP-2, and the housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative expression of SREBP-1 and SREBP-2 in treated versus control cells.

-

-

Data Analysis: Calculate the IC50 value for the inhibition of SREBP-1 and SREBP-2 expression.

Western Blot for Lipogenic Enzymes

This protocol describes the detection of key lipogenic enzymes, such as Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase-1 (SCD-1), in liver tissue or cultured hepatocytes by Western blotting.

Materials:

-

Liver tissue homogenates or cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against FASN, SCD-1, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Homogenize liver tissue or lyse cells in RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and apply ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion

This compound represents a promising therapeutic candidate for NAFLD and NASH by targeting the key pathways of de novo lipogenesis and inflammation. The preclinical data suggest that this compound can effectively reduce hepatic steatosis and related metabolic and inflammatory markers. The provided experimental protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound and other SREBP inhibitors. As this compound progresses through clinical development, it holds the potential to address a significant unmet medical need for patients with NAFLD and NASH.

References

- 1. SREBP-1c, regulated by the insulin and AMPK signaling pathways, plays a role in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Role of SREBPs in Liver Diseases: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof - Google Patents [patents.google.com]

HPN-01 in NASH Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by liver steatosis, inflammation, and fibrosis, for which there is currently no approved pharmacotherapy. HPN-01 is a first-in-class, orally administered small molecule inhibitor of IκB kinase (IKK) under development by Hepanova for the treatment of NASH and liver fibrosis.[1][2] Preclinical evidence suggests that by targeting the IKK/NF-κB signaling pathway, this compound can modulate key drivers of NASH pathogenesis, including inflammation, lipogenesis, and fibrosis. This technical guide provides a comprehensive overview of the preclinical evaluation of an IKK inhibitor, representative of this compound, in established NASH models.

Introduction to this compound and its Target: IKK

This compound is an investigational therapeutic that targets the IκB kinase (IKK) complex. This complex, particularly the IKKβ subunit, is a critical upstream regulator of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] In the context of NASH, various stimuli such as excess free fatty acids, inflammatory cytokines (e.g., TNF-α), and gut-derived endotoxins can activate the IKK complex in liver cells.[4][5] This activation leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing NF-κB to translocate to the nucleus and promote the transcription of a wide array of pro-inflammatory and pro-fibrotic genes.[1][3] By inhibiting IKK, this compound is designed to block this cascade, thereby reducing liver inflammation, decreasing de novo lipogenesis, and attenuating the progression of liver fibrosis.[1][2]

Preclinical Evaluation of IKK Inhibition in NASH Models

The preclinical assessment of a NASH therapeutic candidate like this compound typically involves in vivo studies using well-characterized animal models that recapitulate the key features of human NASH.

Representative Preclinical Models for NASH Research

A variety of preclinical models are utilized to induce NASH pathology. These can be broadly categorized as diet-induced, genetically modified, or a combination thereof.

| Model | Description | Key Features | Advantages | Limitations |

| High-Fat, High-Sugar Diet (e.g., Western Diet) | Wild-type mice (e.g., C57BL/6J) are fed a diet rich in fat (often trans-fats), sucrose, and fructose. | Obesity, insulin resistance, steatosis, mild to moderate inflammation and fibrosis. | Closely mimics the metabolic drivers of human NASH. | Fibrosis development can be slow and may not progress to advanced stages. |

| Methionine and Choline Deficient (MCD) Diet | Mice are fed a diet lacking methionine and choline. | Severe steatohepatitis, inflammation, and robust fibrosis. | Rapid and robust induction of fibrosis. | Does not induce obesity or insulin resistance; significant weight loss is observed. |

| Carbon Tetrachloride (CCl4) Induced Fibrosis | CCl4 is administered to induce chronic liver injury. | Significant and progressive liver fibrosis. | Potent inducer of fibrosis. | Does not fully replicate the metabolic aspects of NASH. |

| STAM™ Model | Combination of streptozotocin (induces diabetes) and a high-fat diet in neonatal mice. | Steatosis, inflammation, fibrosis, and progression to hepatocellular carcinoma (HCC). | Represents the full spectrum of NASH progression. | Technically complex to establish. |

Experimental Protocols

Below are generalized experimental protocols for evaluating an IKK inhibitor in a diet-induced NASH model.

-

Animal Model: Male C57BL/6J mice, 8-10 weeks of age.

-

Acclimation: Animals are acclimated for one week with ad libitum access to standard chow and water.

-

NASH Induction: Mice are switched to a high-fat, high-fructose diet (e.g., 60% kcal from fat, 20% kcal from fructose in drinking water) for a period of 16-24 weeks to induce NASH with fibrosis.

-

Treatment Groups:

-

Vehicle Control (e.g., 0.5% methylcellulose in water)

-

IKK Inhibitor (e.g., this compound) at various dose levels (e.g., 10, 30, 100 mg/kg), administered orally once daily.

-

-

Treatment Duration: Treatment is typically initiated after the establishment of NASH pathology (e.g., after 12 weeks of diet) and continued for 4-12 weeks.

-

Endpoint Analysis:

-

Metabolic Parameters: Body weight, food and water intake, fasting blood glucose, and insulin levels are monitored regularly.

-

Serum Biochemistry: Blood is collected at termination for analysis of liver enzymes (ALT, AST), triglycerides, and cholesterol.

-

Histopathology: Liver tissue is collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and hepatocyte ballooning (NAFLD Activity Score - NAS), and with Sirius Red for evaluation of fibrosis.

-

Gene Expression Analysis: A portion of the liver tissue is snap-frozen for RNA extraction and subsequent analysis of genes related to inflammation (e.g., Tnf-α, Il-6, Ccl2) and fibrosis (e.g., Col1a1, Acta2, Timp1) by quantitative real-time PCR (qRT-PCR).

-

Protein Analysis: Western blotting can be performed on liver lysates to assess the phosphorylation of IκBα and other downstream targets of the NF-κB pathway.

-

Representative Preclinical Data for an IKK Inhibitor

The following tables present illustrative quantitative data that would be expected from a successful preclinical study of an IKK inhibitor in a diet-induced NASH model.

Table 1: Effects on Metabolic Parameters and Liver Enzymes

| Parameter | Chow + Vehicle | NASH Diet + Vehicle | NASH Diet + IKK Inhibitor (30 mg/kg) |

| Body Weight (g) | 25 ± 2 | 45 ± 4 | 40 ± 3 |

| Fasting Glucose (mg/dL) | 100 ± 10 | 180 ± 20 | 140 ± 15 |

| ALT (U/L) | 40 ± 5 | 150 ± 25 | 80 ± 10 |

| AST (U/L) | 60 ± 8 | 200 ± 30 | 110 ± 15 |

| Liver Triglycerides (mg/g) | 20 ± 3 | 100 ± 15 | 50 ± 8 |

| p < 0.05 compared to NASH Diet + Vehicle |

Table 2: Histological Assessment of Liver Injury

| Parameter | Chow + Vehicle | NASH Diet + Vehicle | NASH Diet + IKK Inhibitor (30 mg/kg) |

| NAFLD Activity Score (NAS) | 0.5 ± 0.2 | 6.5 ± 0.8 | 3.0 ± 0.5 |

| Steatosis (0-3) | 0.2 ± 0.1 | 2.8 ± 0.3 | 1.5 ± 0.2 |

| Lobular Inflammation (0-3) | 0.1 ± 0.1 | 2.5 ± 0.4 | 1.0 ± 0.3 |

| Hepatocyte Ballooning (0-2) | 0 | 1.2 ± 0.2 | 0.5 ± 0.1 |

| Fibrosis Stage (0-4) | 0 | 2.5 ± 0.5 | 1.0 ± 0.3 |

| p < 0.05 compared to NASH Diet + Vehicle |

Table 3: Effects on Hepatic Gene Expression (Fold Change vs. Chow)

| Gene | NASH Diet + Vehicle | NASH Diet + IKK Inhibitor (30 mg/kg) |

| Tnf-α (Inflammation) | 8.0 ± 1.2 | 2.5 ± 0.5 |

| Ccl2 (Inflammation) | 10.0 ± 1.5 | 3.0 ± 0.6 |

| Col1a1 (Fibrosis) | 12.0 ± 2.0 | 4.0 ± 0.8 |

| Acta2 (α-SMA, Fibrosis) | 15.0 ± 2.5 | 5.0 ± 1.0 |

| *p < 0.05 compared to NASH Diet + Vehicle |

Signaling Pathways and Experimental Workflows

IKK/NF-κB Signaling Pathway in NASH Pathogenesis

The following diagram illustrates the central role of the IKK/NF-κB pathway in mediating the inflammatory and fibrotic responses in NASH. This compound, as an IKK inhibitor, is positioned to block this cascade.

Caption: IKK/NF-κB signaling in NASH and the inhibitory action of this compound.

Preclinical Drug Discovery and Development Workflow for a NASH Therapeutic

The diagram below outlines a typical workflow for the preclinical development of a NASH drug candidate like this compound.

References

- 1. The hepatocyte IKK:NF-κB axis promotes liver steatosis by stimulating de novo lipogenesis and cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of IκB kinases and TANK-binding kinase 1 in hepatic lipid metabolism and nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Signal Transduction and Molecular Regulation in Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

HPN-01: A Novel IKK-β Inhibitor for the Treatment of Liver Fibrosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Liver fibrosis, a progressive pathological process characterized by the excessive accumulation of extracellular matrix, represents a major global health challenge with no approved specific therapies.[1] A key driver of fibrogenesis is the activation of hepatic stellate cells (HSCs), a process orchestrated by a complex network of signaling pathways, prominently featuring inflammatory and metabolic cascades.[2] HPN-01, a first-in-class drug candidate from Hepanova, has emerged as a promising therapeutic agent for non-alcoholic steatohepatitis (NASH) and associated liver fibrosis.[3] This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action as a potent and selective I-kappa-B kinase beta (IKK-β) inhibitor, its potential impact on sterol regulatory element-binding protein (SREBP) signaling, and the design of its initial clinical evaluation.

Introduction to this compound

This compound is an orally administered small molecule developed by Hepanova Inc. for the treatment of NASH and liver fibrosis.[3][4] It has received clinical trial approval from both the U.S. Food and Drug Administration (FDA) and the National Medical Products Administration (NMPA) of China.[3] The initial Phase I clinical trial was a randomized, double-blind, placebo-controlled, single and multiple ascending dose (SAD/MAD) study in healthy volunteers, designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound.[3][5]

Mechanism of Action: Targeting Key Fibrogenic Pathways

Preclinical data indicate that this compound is a potent and selective inhibitor of IKK-β, a critical kinase in the nuclear factor-kappa B (NF-κB) signaling pathway.[6] The NF-κB pathway is a central regulator of inflammation, a key process in the initiation and progression of liver fibrosis.[7][8] By inhibiting IKK-β, this compound is expected to suppress the inflammatory cascade that contributes to HSC activation and subsequent matrix deposition.[7]

Furthermore, this compound has been shown to inhibit the expression of SREBP-1 and SREBP-2, master transcriptional regulators of lipid and cholesterol biosynthesis.[6][9] Dysregulation of these pathways is a hallmark of NAFLD and NASH, and their inhibition may contribute to reducing hepatic steatosis, a precursor to fibrosis.[4][10]

Quantitative Data on this compound Activity

The following table summarizes the available in vitro potency and selectivity data for this compound.

| Target | Parameter | Value | Reference |

| IKK-α | pIC50 | 6.4 | [6] |

| IKK-β | pIC50 | 7.0 | [6] |

| IKK-ε | pIC50 | <4.8 | [6] |

| SREBP-1 (in primary human hepatocytes) | IC50 | 1.71 μM | [6] |

| SREBP-2 (in primary human hepatocytes) | IC50 | 3.43 μM | [6] |

| LPS-stimulated TNF-α secretion (human PBMCs) | pIC50 | 6.1 | [6] |

| LPS-stimulated IL-1β secretion (human PBMCs) | pIC50 | 6.4 | [6] |

| LPS-stimulated IL-6 secretion (human PBMCs) | pIC50 | 5.7 | [6] |

| TNF-α-induced NF-κB nuclear translocation (human lung fibroblasts) | pIC50 | 5.7 | [6] |

This compound demonstrates over 50-fold selectivity for IKK-α/β over a panel of more than 50 other kinases, including ALK5, CDK-2, EGFR, ErbB2, GSK3β, PLK1, Src, and VEGFR-2.[6]

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways targeted by this compound in the context of liver fibrosis.

References

- 1. TGF-β/SMAD Pathway and Its Regulation in Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ICI Journals Master List [journals.indexcopernicus.com]

- 3. [PDF] PDGF signaling pathway in hepatic fibrosis pathogenesis and therapeutics | Semantic Scholar [semanticscholar.org]

- 4. SREBP Regulation of Lipid Metabolism in Liver Disease, and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hepatic activation of IKK/NFκB signaling induces liver fibrosis via macrophage-mediated chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PDGF signaling pathway in hepatic fibrosis pathogenesis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IκB kinase-beta inhibitor attenuates hepatic fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. preprints.org [preprints.org]

HPN-01: A Technical Whitepaper on its Inhibitory Effects on Inflammatory Cytokine Production

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

HPN-01 is a potent and selective inhibitor of IκB kinase (IKK), a critical enzyme in the NF-κB signaling pathway that plays a central role in the production of pro-inflammatory cytokines. Preclinical data indicate that this compound effectively suppresses the secretion of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). This document provides a comprehensive overview of the available data on this compound's effects on inflammatory cytokine production, its mechanism of action, and detailed representative experimental protocols for its evaluation.

Introduction to this compound and Inflammatory Cytokines

Inflammatory cytokines are a broad category of signaling molecules that are crucial mediators of the inflammatory response. While essential for host defense, dysregulated cytokine production is a hallmark of numerous chronic inflammatory diseases. The NF-κB signaling pathway is a primary driver of pro-inflammatory cytokine gene expression. This compound, developed by Hepanova Inc., is a first-in-class drug candidate that targets the IκB kinase (IKK) complex, a key upstream regulator of NF-κB activation.[1] By inhibiting IKK, this compound aims to attenuate the inflammatory cascade, making it a promising therapeutic agent for conditions such as non-alcoholic steatohepatitis (NASH).[1][2]

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been quantified against IKK isoforms and its effect on cytokine secretion from human peripheral blood mononuclear cells (PBMCs). The available data is summarized below.

Table 1: this compound Inhibitory Activity against IKK Isoforms

| Target | pIC50 |

| IKK-α | 6.4 |

| IKK-β | 7.0 |

| IKK-ε | <4.8 |

| Source: MedchemExpress.com.[3] |

Table 2: this compound Inhibition of LPS-Stimulated Cytokine Secretion from Human PBMCs

| Cytokine | pIC50 |

| TNF-α | 6.1 |

| IL-1β | 6.4 |

| IL-6 | 5.7 |

| Source: MedchemExpress.com.[3] |

This compound also demonstrates inhibition of TNF-α-induced NF-κB nuclear translocation in human lung fibroblast cells with a pIC50 of 5.7.[3]

Mechanism of Action: IKK/NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the IKK complex, which is a central component of the canonical NF-κB signaling pathway. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS) or TNF-α, the IKK complex phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of various pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. By inhibiting IKK, this compound prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the downstream production of these inflammatory mediators.

Experimental Protocols

The following are representative, detailed protocols for evaluating the effect of this compound on inflammatory cytokine production, based on standard methodologies for similar compounds.

Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To isolate primary human immune cells for in vitro stimulation.

Materials:

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

RPMI 1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

Whole blood from healthy donors

Protocol:

-

Dilute whole blood 1:1 with sterile PBS.

-

Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a sterile centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer containing plasma and platelets.

-

Collect the buffy coat layer containing PBMCs.

-

Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

-

Resuspend the PBMC pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Count the cells using a hemocytometer and assess viability with trypan blue exclusion.

-

Adjust the cell density to 1 x 10^6 cells/mL in complete RPMI 1640 medium.

In Vitro Stimulation and this compound Treatment

Objective: To assess the dose-dependent effect of this compound on cytokine production in stimulated PBMCs.

Materials:

-

Isolated human PBMCs (1 x 10^6 cells/mL)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/mL stock)

-

96-well cell culture plates

-

Complete RPMI 1640 medium

Protocol:

-

Seed 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete RPMI 1640 medium from the stock solution.

-

Add 50 µL of the diluted this compound or vehicle control (DMSO at the same final concentration) to the appropriate wells.

-

Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator to allow for pre-treatment with the inhibitor.

-

Prepare a working solution of LPS at a concentration that induces a robust cytokine response (e.g., 100 ng/mL).

-

Add 50 µL of the LPS working solution to the stimulated wells. Add 50 µL of medium to the unstimulated control wells.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the supernatant for cytokine analysis and store at -80°C.

Cytokine Quantification

Objective: To measure the concentration of TNF-α, IL-1β, and IL-6 in the cell culture supernatants.

Method: Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).

Representative ELISA Protocol:

-

Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) overnight at 4°C.

-

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of the collected supernatants and a serial dilution of the recombinant cytokine standard to the wells.

-

Incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add the detection antibody conjugated to an enzyme (e.g., biotinylated anti-human TNF-α).

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add avidin-horseradish peroxidase (HRP) or a similar enzyme conjugate.

-

Incubate for 30 minutes at room temperature.

-

Wash the plate five times with wash buffer.

-

Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

-

Plot the dose-response curve of this compound concentration versus percentage of cytokine inhibition to determine the IC50 value.

Conclusion

This compound is a potent and selective IKK inhibitor that demonstrates significant in vitro activity in suppressing the production of key pro-inflammatory cytokines. Its mechanism of action, through the inhibition of the IKK/NF-κB signaling pathway, provides a strong rationale for its development as a therapeutic agent for inflammatory diseases. The data and representative protocols presented in this whitepaper offer a foundational understanding for researchers and drug development professionals interested in the further investigation and application of this compound. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

HPN-01 In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

HPN-01 is a potent and selective inhibitor of IκB kinase (IKK), targeting IKK-α and IKK-β with high affinity.[1][2] By inhibiting the IKK complex, this compound effectively blocks the canonical NF-κB signaling pathway, a critical regulator of inflammatory responses and cell survival. Additionally, this compound has been shown to inhibit the expression of sterol regulatory element-binding proteins (SREBPs), key transcription factors in lipid metabolism.[2][3] These characteristics make this compound a promising candidate for the therapeutic intervention in inflammatory diseases and metabolic disorders such as non-alcoholic steatohepatitis (NASH).[3][4][5] This document provides detailed protocols for in vitro assays to characterize the activity of this compound, including its effects on cell viability, NF-κB signaling, and target gene expression.

Data Presentation

Table 1: Inhibitory Activity of this compound

| Target | Assay | Value | Unit | Reference |

| IKK-α | Kinase Assay | 6.4 | pIC50 | [1][2] |

| IKK-β | Kinase Assay | 7.0 | pIC50 | [1][2] |

| IKK-ε | Kinase Assay | <4.8 | pIC50 | [1][2] |

| SREBP-1 Expression | Human Primary Hepatocytes | 1.71 | IC50 (µM) | [2][3] |

| SREBP-2 Expression | Human Primary Hepatocytes | 3.43 | IC50 (µM) | [2][3] |

| LPS-stimulated TNF-α secretion | Human PBMCs | 6.1 | pIC50 | [2] |

| LPS-stimulated IL-1β secretion | Human PBMCs | 6.4 | pIC50 | [2] |

| LPS-stimulated IL-6 secretion | Human PBMCs | 5.7 | pIC50 | [2] |

| TNF-α-induced NF-κB nuclear translocation | Human Lung Fibroblasts | 5.7 | pIC50 | [2] |

Signaling Pathway Diagram

Caption: this compound inhibits the IKK complex, preventing NF-κB activation and SREBP expression.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on a given cell line.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell line of interest (e.g., HepG2, RAW 264.7)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range would be 0.01 to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol visualizes the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

Materials:

-

This compound stock solution

-

Cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

Chamber slides or 96-well imaging plates

-

Stimulant (e.g., TNF-α, LPS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) nuclear stain

-

Fluorescence microscope

Procedure:

-

Seed cells on chamber slides or in an imaging plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with the appropriate agonist (e.g., 20 ng/mL TNF-α) for 30-60 minutes. Include an unstimulated control.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Wash with PBS and block with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-p65 antibody diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain with DAPI for 5 minutes.

-

Wash with PBS and mount the slides or image the plate using a fluorescence microscope.

-

Analyze the images for the localization of p65 (cytoplasmic vs. nuclear).

Cytokine Secretion Assay (ELISA)

This protocol quantifies the inhibitory effect of this compound on the production of pro-inflammatory cytokines.

Materials:

-

This compound stock solution

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

Stimulant (e.g., Lipopolysaccharide - LPS)

-

ELISA kits for the cytokines of interest (e.g., TNF-α, IL-1β, IL-6)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate. For PBMCs, a density of 1 x 10⁵ cells/well is recommended.

-

Pre-treat the cells with a serial dilution of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours. Include an unstimulated control.

-

After incubation, centrifuge the plate and collect the supernatant.

-

Perform the ELISA for the desired cytokines according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

Calculate the concentration of each cytokine from a standard curve and determine the percentage of inhibition by this compound compared to the stimulated vehicle control.

Experimental Workflow Diagram

References

- 1. This compound | IKK Inhibitor | DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | IKK inhibitor XII | IKK inhibitor | TargetMol [targetmol.com]

- 4. NASH Drug Development: Seeing the Light at the End of the Tunnel? [xiahepublishing.com]

- 5. Hepanova's First-in-class NASH New Drug Is Clinically Approved In China - Industry news - News - Hefei Home Sunshine Pharmaceutical Technology Co., Ltd [hsppharma.com]

Application Notes and Protocols: HPN-01 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

HPN-01 is a potent and selective small molecule inhibitor of IκB kinase (IKK).[1][2][3] It demonstrates inhibitory activity against IKK-α, IKK-β, and IKK-ε.[1][2][3] Due to its role in modulating the NF-κB signaling pathway, a key regulator of inflammation and immune responses, this compound is a valuable tool for research in immunology, oncology, and metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).[1][2] These application notes provide detailed protocols for the use of this compound in cell culture experiments, along with a summary of its activity and mechanism of action.

Mechanism of Action

This compound exerts its effects by inhibiting the IKK complex, which is a central component of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[4][5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), activate the IKK complex.[5][6] The activated IKK complex then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent degradation by the proteasome.[4][5] This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of target genes involved in inflammation, cell survival, and immune responses.[4][5][6] this compound, by inhibiting IKK-α and IKK-β, prevents the phosphorylation and degradation of IκB, thereby blocking NF-κB nuclear translocation and subsequent gene expression.[1]

Data Presentation

The inhibitory activity of this compound has been quantified against its primary kinase targets and in various cell-based assays. The data is presented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration) and IC50 values.

| Target / Assay | Cell Type | Value | Unit | Reference |

| Kinase Activity | ||||

| IKK-α | N/A (Biochemical Assay) | 6.4 | pIC50 | [1][3] |

| IKK-β | N/A (Biochemical Assay) | 7.0 | pIC50 | [1][3] |

| IKK-ε | N/A (Biochemical Assay) | <4.8 | pIC50 | [1][3] |

| Cell-Based Assays | ||||

| SREBP-1 Expression | Primary Human Hepatocytes | 1.71 | IC50 (µM) | [1][2] |

| SREBP-2 Expression | Primary Human Hepatocytes | 3.43 | IC50 (µM) | [1][2] |

| LPS-stimulated TNF-α secretion | Human PBMCs | 6.1 | pIC50 | [1] |

| LPS-stimulated IL-1β secretion | Human PBMCs | 6.4 | pIC50 | [1] |

| LPS-stimulated IL-6 secretion | Human PBMCs | 5.7 | pIC50 | [1] |

| TNF-α-induced NF-κB translocation | Human Lung Fibroblasts | 5.7 | pIC50 | [1] |

Experimental Protocols

1. Preparation of this compound Stock Solution (10 mM)

-

Materials:

-

This compound powder (Molecular Weight: 401.87 g/mol )

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

-

Protocol:

-

Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.

-

To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of this compound powder, add 248.8 µL of DMSO. Calculation: (1 mg / 401.87 g/mol ) / (10 mmol/L) = 0.0002488 L = 248.8 µL

-

Vortex thoroughly to dissolve the powder completely.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.

-

2. General Protocol for Treating Cultured Cells with this compound

This protocol provides a general workflow for treating adherent cells with this compound. The final concentration of this compound and the treatment duration should be optimized for each cell type and experimental design.

-

Materials:

-

10 mM this compound stock solution in DMSO

-

Complete cell culture medium, pre-warmed to 37°C

-

Cultured cells ready for treatment

-

Phosphate-buffered saline (PBS)

-

-

Protocol:

-

Cell Seeding: Seed cells in the desired culture vessel (e.g., 6-well plate, 96-well plate) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and grow overnight.

-

Preparation of Working Solution: a. On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. b. Prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to achieve a final concentration of 1 µM in 2 mL of medium, you can first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution, and then add 2 µL of this 1 mM solution to the 2 mL of culture medium.[2] c. Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same concentration of DMSO) is included in your experiment.

-